3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole
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Overview
Description
3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole, pyrazole, and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-(4-methoxyphenyl)-1H-pyrazole-3-thiol with isobutyl isocyanide under reflux conditions in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo-thiadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolo-thiadiazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-positive microorganisms, leading to their death . Additionally, the compound’s antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolo-thiadiazole core structure and exhibit similar antimicrobial properties.
1,3,4-Thiadiazole Derivatives: These compounds are known for their broad-spectrum antimicrobial activity and are structurally related to the triazolo-thiadiazole derivatives.
Uniqueness
3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is unique due to the presence of the isobutyl and methoxyphenyl groups, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C17H18N6OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-10(2)8-15-20-21-17-23(15)22-16(25-17)14-9-13(18-19-14)11-4-6-12(24-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,19) |
InChI Key |
IKAZZFHVJBVREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C2N1N=C(S2)C3=CC(=NN3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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